molecular formula C22H40ClNO4 B14623829 N,N-dioctylaniline;perchloric acid CAS No. 59157-26-5

N,N-dioctylaniline;perchloric acid

Cat. No.: B14623829
CAS No.: 59157-26-5
M. Wt: 418.0 g/mol
InChI Key: SGOXQZMNUVHEOG-UHFFFAOYSA-N
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Description

N,N-Dioctylaniline;perchloric acid is a compound formed by the combination of N,N-dioctylaniline and perchloric acid N,N-Dioctylaniline is an organic compound with the formula C22H39N, while perchloric acid is a mineral acid with the formula HClO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N-dioctylaniline typically involves the alkylation of aniline with octyl halides under basic conditions. The reaction can be represented as follows:

C6H5NH2+2C8H17XC6H5N(C8H17)2+2HX\text{C6H5NH2} + 2 \text{C8H17X} \rightarrow \text{C6H5N(C8H17)2} + 2 \text{HX} C6H5NH2+2C8H17X→C6H5N(C8H17)2+2HX

where X is a halide such as chlorine or bromine.

For the preparation of N,N-dioctylaniline;perchloric acid, N,N-dioctylaniline is reacted with perchloric acid. The reaction is typically carried out in a non-aqueous solvent such as glacial acetic acid to ensure complete reaction and to avoid hydrolysis of perchloric acid .

Industrial Production Methods

Industrial production of N,N-dioctylaniline involves large-scale alkylation processes using continuous reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and to ensure complete conversion of aniline to N,N-dioctylaniline. The resulting product is then purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dioctylaniline;perchloric acid undergoes various chemical reactions, including:

    Acid-Base Reactions: As a weak base, N,N-dioctylaniline can react with strong acids like perchloric acid to form salts.

    Oxidation: N,N-Dioctylaniline can be oxidized to form corresponding N-oxides.

    Substitution: The aromatic ring of N,N-dioctylaniline can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: N,N-Dioctylaniline N-oxide.

    Substitution: Brominated or nitrated derivatives of N,N-dioctylaniline.

Scientific Research Applications

N,N-Dioctylaniline;perchloric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dioctylaniline;perchloric acid involves its interaction with molecular targets through acid-base reactions and electrophilic substitution. The perchloric acid component acts as a strong acid, facilitating protonation and subsequent reactions. The N,N-dioctylaniline component can interact with various substrates through its aromatic ring and alkyl chains, enabling a range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Similar structure but with methyl groups instead of octyl groups.

    N,N-Diethylaniline: Similar structure but with ethyl groups instead of octyl groups.

    N,N-Dibutylaniline: Similar structure but with butyl groups instead of octyl groups.

Uniqueness

N,N-Dioctylaniline;perchloric acid is unique due to the presence of long alkyl chains (octyl groups) which impart distinct physical and chemical properties. These long chains increase the hydrophobicity and influence the compound’s solubility and reactivity compared to its shorter-chain analogs .

Properties

CAS No.

59157-26-5

Molecular Formula

C22H40ClNO4

Molecular Weight

418.0 g/mol

IUPAC Name

N,N-dioctylaniline;perchloric acid

InChI

InChI=1S/C22H39N.ClHO4/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2;2-1(3,4)5/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3;(H,2,3,4,5)

InChI Key

SGOXQZMNUVHEOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1.OCl(=O)(=O)=O

Origin of Product

United States

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